
1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene
Vue d'ensemble
Description
1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene, commonly referred to as DBV-IPB, is a synthetic aromatic compound with a variety of applications in scientific research. It is a colorless, volatile liquid that can be synthesized in the laboratory using a range of chemical reactions. DBV-IPB has been used in a variety of scientific studies, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Synthesis and Reaction Studies
Precursor for Electrophilic Cyclization : The compound has been used in the synthesis of 1-(2-organylchalcogenylethynyl)-2-butylselenanylbenzenes, serving as a precursor for electrophilic cyclization to produce benzo[b]selenophenes with various substitutions (Perin et al., 2017).
Applications in Palladium-Catalyzed Tandem Reactions : Its use in palladium-catalyzed tandem reactions of 1-(2,2-dibromovinyl)-2-alkynylbenzene with arylboronic acids has been explored, demonstrating a novel route for synthesizing 1-methyleneindenes under mild conditions (Ye, Yang, & Wu, 2010).
Regioselective Fluorination : This compound has been a subject of study for direct fluorination using wet tetra-n-butylammonium fluoride (TBAF·3H2O), leading to the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzenes (Zhao et al., 2016).
Probes for Alzheimer's Disease
- Amyloid Plaque Detection : The compound has been involved in the synthesis of probes for detecting beta-amyloid plaques in Alzheimer's disease, demonstrating strong fluorescent labeling of Abeta plaques in postmortem brain sections (Lee et al., 2001).
Propriétés
IUPAC Name |
1-bromo-3-(2,2-dibromoethenyl)-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br3/c1-7(2)9-3-8(5-11(13)14)4-10(12)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCIVDUCTXKACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191667 | |
| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene | |
CAS RN |
2227272-84-4 | |
| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



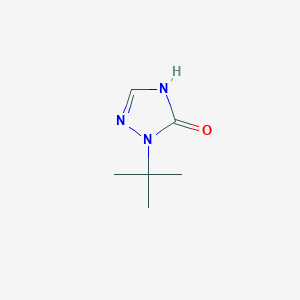
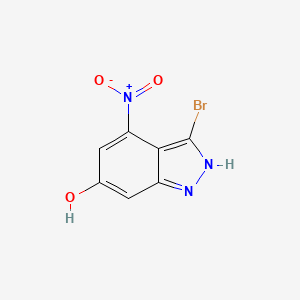
![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
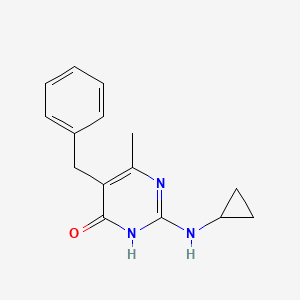
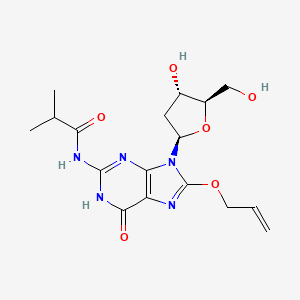
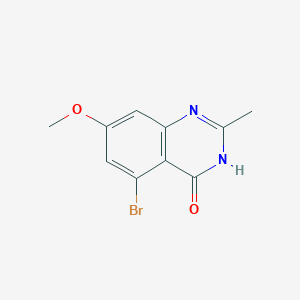
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
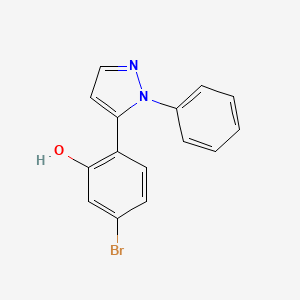
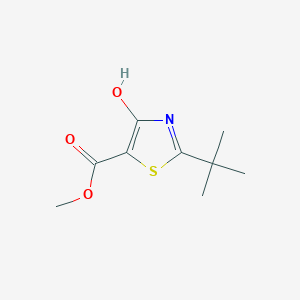



![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)
